molecular formula C27H40O3 B1247345 Diosgenone

Diosgenone

Cat. No. B1247345
M. Wt: 412.6 g/mol
InChI Key: AZXZUBZBLNFUPF-CLGLNXEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diosgenone is a natural product found in Solanum, Dracaena draco, and Solanum violaceum with data available.

Scientific Research Applications

Microbial Conversion and Environmental Impact

Diosgenone, a bioactive compound, has garnered attention due to its potential in various scientific applications. A significant advancement in the extraction of diosgenone involves the microbial conversion of diosgenin, a precursor found in Dioscorea plants. This method, which utilizes microbial transformation, is considered environmentally friendly compared to traditional acid hydrolysis, significantly reducing water waste and environmental pollution. The process of microbial conversion not only enhances the efficiency of diosgenone extraction but also contributes to the discovery of other pharmacologically significant compounds (Mou et al., 2023). Furthermore, the transformation of diosgenin to diosgenone by specific yeast strains has been studied, showcasing the potential of microbial resources in the production of therapeutic compounds (Li et al., 2019).

Therapeutic and Pharmacological Potential

Diosgenone exhibits a wide range of pharmacological activities, including anticancer, cardiovascular protective, anti-diabetes, neuroprotective, and immunomodulatory effects. These effects are primarily attributed to its ability to induce apoptosis, suppress malignant transformation, reduce oxidative stress, prevent inflammatory events, and regulate cellular differentiation/proliferation. The compound's interaction with cell death pathways, tumor metastasis modulation, and anti-inflammatory activity through the inhibition of pro-inflammatory cytokines highlights its potential in pharmacotherapy for various diseases (Chen et al., 2015). Moreover, diosgenone has been identified as a potential therapeutic alternative for malaria treatment due to its antimalarial properties (Pabón et al., 2013).

Structural and Molecular Insights

The structural analysis of diosgenone has provided valuable insights into its molecular properties and potential applications. Crystallographic studies have detailed its molecular structure, revealing the characteristic features and conformational aspects that contribute to its biological activity. Understanding the structural nuances of diosgenone opens avenues for its application in various scientific and therapeutic domains (Hernández Linares et al., 2012). Additionally, low-temperature crystal structure analysis has further elucidated its molecular framework, contributing to the comprehensive understanding of its chemical properties (Piro et al., 2002).

Neuroprotective Effects and Cognitive Enhancement

Diosgenone has demonstrated potential in ameliorating cognitive deficits, especially in pathological conditions like diabetes-induced cognitive impairment. Research indicates that diosgenone can mitigate the decline in learning and memory, reduce oxidative stress, and modulate inflammatory responses in the brain, highlighting its neuroprotective potential (Mahmoudi et al., 2020).

Vascular and Metabolic Health

Diosgenone's influence on vascular smooth muscle cell functions, including contraction, migration, and apoptosis, underscores its potential therapeutic value in addressing vascular disorders. Its ability to modulate cell viability, calcium homeostasis, and migration provides insights into its mechanism of action and potential applications in improving vascular health (Esfandiarei et al., 2011).

properties

Product Name

Diosgenone

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one

InChI

InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

AZXZUBZBLNFUPF-CLGLNXEMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)OC1

synonyms

diosgenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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